molecular formula C18H20FNO2S B2525029 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1706000-10-3

4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2525029
CAS No.: 1706000-10-3
M. Wt: 333.42
InChI Key: JJLCXBACHXCFIW-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a specialty chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its molecular architecture, incorporating a 1,4-thiazepane ring, is a privileged scaffold known to impart favorable biological activity and pharmacokinetic properties in drug discovery efforts . The 2,5-dimethylfuran-3-carbonyl moiety is recognized as a versatile building block for the synthesis of more complex, bioactive molecules, particularly heterocyclic compounds like pyrazoline derivatives, which have demonstrated notable antimicrobial efficacy in research settings . The presence of the 2-fluorophenyl group is a common structural feature used to fine-tune the electronic characteristics, metabolic stability, and binding affinity of lead compounds. This compound is positioned at the intersection of chemical innovation and therapeutic development, offering researchers a valuable tool for constructing novel molecular entities aimed at underexplored biological targets. Its applications are primarily found in the discovery phases of agrochemical and pharmaceutical development, where it can serve as a key precursor in the synthesis of potential inhibitors or receptor modulators.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLCXBACHXCFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,5-Dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by experimental data and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H20FNO2S
  • Molecular Weight : 333.42 g/mol
  • CAS Number : 1706000-10-3

This compound features a thiazepane ring, which is known for its diverse biological activities. The presence of the dimethylfuran carbonyl group and a fluorophenyl substituent contributes to its unique reactivity and potential pharmacological properties.

The biological activity of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, enzyme inhibition can lead to the disruption of cancer cell proliferation by interfering with metabolic processes essential for tumor growth.
  • Receptor Modulation : The thiazepane structure may interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study 1 : A study on related thiazepane derivatives demonstrated significant cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The mechanism was attributed to tubulin polymerization inhibition, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound's potential antimicrobial activity is also noteworthy. Thiazepane derivatives have been investigated for their ability to inhibit bacterial growth:

  • Case Study 2 : Research on thiazepane compounds showed effective inhibition against Gram-positive bacteria, suggesting a possible application in developing new antibiotics.

Data Table of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)15
AnticancerHeLa (Cervical)20
AntimicrobialStaphylococcus aureus10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (CAS 1706059-14-4)
  • Key Differences: Carbonyl Substituent: Replaces the dimethylfuran with a benzodioxole group (2H-1,3-benzodioxole-5-carbonyl). Aromatic Ring: Features a 2,5-difluorophenyl group instead of 2-fluorophenyl, introducing an additional fluorine atom that may increase lipophilicity and metabolic stability .
7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane (CAS 1798529-19-7)
  • Key Differences :
    • Position 4 Group : Substitutes the carbonyl with a sulfonyl group linked to a trifluoropropyl chain. Sulfonyl groups are stronger electron-withdrawing groups, which could influence reactivity and solubility.
    • Aromatic Ring : Contains a 2-chlorophenyl group instead of 2-fluorophenyl. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may affect steric interactions and pharmacokinetics .

Comparison with Related Diazepine Derivatives

Ziprasidone Hydrochloride (CAS 33754-49-3)
  • Structural Differences :
    • Core Structure : Ziprasidone is a pyrazolo[3,4-e][1,4]diazepin-7(1H)-one derivative, differing from the thiazepane ring in both heteroatom placement (N vs. S) and ring size.
    • Substituents : Includes a 2-fluorophenyl group and methyl substituents, but lacks the furan or benzodioxole moieties. Its pharmacological profile as an antipsychotic highlights the importance of fluorophenyl groups in CNS drug design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 4 Substituent Position 7 Substituent Molecular Weight Key Features
4-(2,5-Dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,4-Thiazepane 2,5-Dimethylfuran-3-carbonyl 2-fluorophenyl Not Provided Potential CNS activity; moderate lipophilicity
4-(Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane 1,4-Thiazepane 2H-1,3-Benzodioxole-5-carbonyl 2,5-difluorophenyl Not Provided Enhanced electron density; higher metabolic stability
7-(2-Chlorophenyl)-4-(trifluoropropylsulfonyl)-1,4-thiazepane 1,4-Thiazepane (3,3,3-Trifluoropropyl)sulfonyl 2-chlorophenyl 387.9 Increased solubility due to sulfonyl group
Ziprasidone Hydrochloride Pyrazolo-diazepinone Methyl groups at positions 1,3,8 2-fluorophenyl 322.77 FDA-approved antipsychotic; targets serotonin receptors

Discussion of Structural Impact on Properties

  • The sulfonyl group in CAS 1798529-19-7 is electron-withdrawing, which may enhance solubility but reduce membrane permeability.
  • Lipophilicity and Bioavailability: Fluorine atoms in the 2-fluorophenyl group (target compound) improve metabolic stability and blood-brain barrier penetration compared to chlorine in the chlorophenyl analogue .

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